molecular formula C5H12ClNO2 B3176250 Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride CAS No. 98541-04-9

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride

Cat. No.: B3176250
CAS No.: 98541-04-9
M. Wt: 153.61 g/mol
InChI Key: KGKOUXFBWHTEOL-DEVUXVJFSA-N
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Description

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride (CAS: 98541-04-9) is a chiral cyclopentane derivative featuring a rigid five-membered ring with hydroxyl (-OH) and amino (-NH₂) functional groups. The compound exists as a racemic mixture (rac-) of the (1R,2R,3R) enantiomer, stabilized as a hydrochloride salt to enhance solubility and stability . Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . The stereochemistry confers distinct physicochemical properties, including hydrogen-bonding capacity and polarity, which are critical for applications in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

(1R,2R,3R)-3-aminocyclopentane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKOUXFBWHTEOL-DEVUXVJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]([C@@H]1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as substituted cyclopentanediols, ketones, and amines.

Scientific Research Applications

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and stereochemical diversity of 3-amino-1,2-cyclopentanediol derivatives results in variations in molecular weight, hydrophilicity (LogP), and purity. Below is a comparative analysis of key analogs:

Table 1: Comparative Physicochemical Properties of Rac-3-amino-1,2-cyclopentanediol Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Rotatable Bonds Purity Stereochemistry
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride 98541-04-9 C₅H₁₂ClNO₂ 153.61 - 0 - Racemic (1R,2R,3R)
Rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride 98672-77-6 C₅H₁₂ClNO₂ 153.61 - 0 - Racemic (1S,2S,3R)
Rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride 423759-66-4 C₅H₁₂ClNO₂ 154.00 -1.61 0 95% Racemic (1R,2S,3R)
3-Amino-1,2-cyclopentanediol (free base) 1312465-03-4 C₅H₁₁NO₂ 117.15 - 0 - Various stereoisomers

Key Observations:

Stereochemical Impact :

  • The (1R,2S,3R) isomer exhibits a LogP of -1.61 , indicating higher hydrophilicity compared to other stereoisomers (data unavailable for others) . This property may influence solubility in aqueous systems or biological interactions.
  • All derivatives share zero rotatable bonds , reflecting a rigid cyclopentane backbone that restricts conformational flexibility .

Salt Form vs. Free Base :

  • The hydrochloride salt forms (e.g., 153.61–154.00 g/mol) increase molecular weight by ~36.46 g/mol (HCl) compared to the free base (117.15 g/mol) . This enhances stability and crystallinity, critical for pharmaceutical formulations.

Purity and Applications :

  • The (1R,2S,3R) isomer is available at 95% purity , suggesting its utility in synthetic workflows requiring high enantiomeric excess .

Structural Analogues:

  • Cyclopenta-1,3-dioxol-4-one (CAS: Not specified): A related cyclopentane derivative with a lactone moiety. While structurally distinct, its synthesis and ring-strain properties may inform reactivity studies of amino-cyclopentanediols .

Research Findings and Methodological Considerations

  • Crystallography: Tools like SHELXL and WinGX are standard for resolving chiral centers and hydrogen-bonding networks in such compounds .
  • Stereochemical Analysis : The racemic nature of these compounds necessitates chiral separation techniques (e.g., HPLC) for enantiopure applications.

Biological Activity

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride is a chiral compound with the molecular formula C5_5H12_{12}ClNO2_2 and a molar mass of 153.61 g/mol. This compound features a cyclopentane ring with an amino group and two hydroxyl groups, contributing to its unique biological activity and potential applications in pharmaceuticals and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. Its stereochemistry plays a crucial role in determining its interactions and efficacy in biological systems.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties. In vitro studies have shown potential cytotoxic effects against various cancer cell lines, suggesting its role as a candidate for further therapeutic exploration .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against specific bacterial strains. This suggests potential applications in developing new antibacterial agents .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Potential

A study explored the binding affinity of this compound with estrogen receptor alpha (ERα), a critical target in breast cancer treatment. Molecular docking simulations revealed a significant binding affinity indicating its potential as an ERα modulator. The results suggest that this compound could serve as a lead for developing new breast cancer therapeutics .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The findings indicated that the compound exhibited notable inhibitory effects on growth, particularly against Gram-positive bacteria. This positions it as a candidate for further development into novel antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds.

Compound NameStructureBiological Activity
Rac-(1S,2S,3S)-3-amino-1,2-cyclopentanediolStructureModerate anticancer activity
(1S,2S)-Cyclopentane-1,2-diolStructureLimited antimicrobial properties
(1S)-Cyclic Amino AcidStructureNeuroprotective effects

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions under controlled conditions using reducing agents like sodium borohydride. Various synthetic routes have been developed to optimize yield and purity for research applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride with high stereochemical fidelity?

  • Methodological Answer :

  • Use stereospecific catalysts (e.g., chiral transition-metal complexes) to control the configuration of the three contiguous stereocenters.
  • Purify intermediates via recrystallization or chiral HPLC to minimize racemization. Final hydrochloride salt formation can be achieved by treating the free base with HCl in anhydrous ethanol .
  • Validate enantiomeric purity using polarimetry or chiral stationary-phase chromatography .

Q. How can researchers confirm the crystalline structure and absolute configuration of this compound?

  • Methodological Answer :

  • Perform single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and WinGX/ORTEP for visualization.
  • Ensure accurate space-group determination with SHELXT for initial structure solution .
  • Cross-validate hydrogen-bonding networks and torsion angles against density functional theory (DFT) calculations .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Methodological Answer :

  • Use column chromatography with silica gel and a polar solvent system (e.g., CH₂Cl₂/MeOH/NH₄OH) to separate amines from hydroxylated byproducts.
  • Recrystallize the hydrochloride salt from a mixed solvent (e.g., ethanol/ether) to enhance crystalline purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational conformational analysis and experimental crystallographic data?

  • Methodological Answer :

  • Perform ab initio molecular dynamics (AIMD) simulations to account for solvent and temperature effects on conformation.
  • Compare experimental SC-XRD torsion angles with DFT-optimized geometries. Adjust computational models to include crystal packing effects .

Q. What strategies are recommended for studying the compound's stereospecific interactions in biological systems (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Use molecular docking (e.g., AutoDock Vina) with high-resolution protein structures to predict binding modes.
  • Validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities.
  • Synthesize enantiomerically pure analogs to isolate stereochemical effects on activity .

Q. How should researchers address conflicting NMR data when assigning stereochemistry in solution?

  • Methodological Answer :

  • Acquire 2D NMR spectra (e.g., NOESY/ROESY) to identify through-space correlations between protons, confirming spatial proximity of substituents.
  • Compare experimental coupling constants (J-values) with DFT-predicted values for different diastereomers .

Q. What analytical approaches are suitable for quantifying trace impurities in this hydrochloride salt?

  • Methodological Answer :

  • Employ LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to separate polar degradation products.
  • Use high-resolution mass spectrometry (HRMS) to identify impurities via exact mass matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride
Reactant of Route 2
Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediol hydrochloride

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